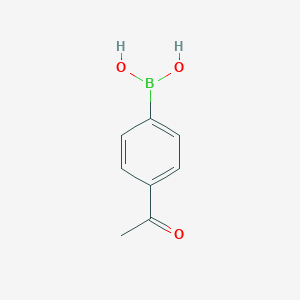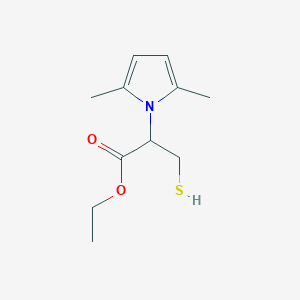
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate, also known as DMPS, is a sulfur-containing compound that has been studied for its potential therapeutic benefits. DMPS is a chelating agent, which means it has the ability to bind to heavy metals and remove them from the body.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been studied for its potential therapeutic benefits in a variety of conditions, including heavy metal toxicity, neurodegenerative diseases, and cancer. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to be effective in removing heavy metals such as mercury, lead, and arsenic from the body, and has been used in the treatment of heavy metal poisoning. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been studied for its potential neuroprotective effects, with some studies suggesting it may have a role in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been investigated for its potential anti-cancer properties, with some studies showing it may have a role in inhibiting tumor growth.
Wirkmechanismus
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate works by binding to heavy metals in the body and forming stable complexes that are excreted in the urine. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a high affinity for mercury, lead, and arsenic, and has been shown to be effective in removing these metals from the body. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported side effects such as nausea, vomiting, and diarrhea. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has also been shown to have an impact on the immune system, with some studies suggesting it may have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate is also stable and has a long shelf-life, making it easy to store and use. However, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate has a strong odor, which can be unpleasant for researchers working with the compound.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. One area of interest is in the development of new chelating agents that are more effective and less toxic than Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate. Another area of interest is in the potential use of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the immunomodulatory effects of Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate and its potential use in the treatment of autoimmune diseases.
Synthesemethoden
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate can be synthesized through a multi-step process involving the reaction of 2,5-dimethylpyrrole with ethyl 3-bromopropionate, followed by a series of reactions involving thiolation and esterification. The final product is a white crystalline powder with a molecular weight of 277.4 g/mol.
Eigenschaften
CAS-Nummer |
153686-93-2 |
|---|---|
Produktname |
Ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate |
Molekularformel |
C11H17NO2S |
Molekulargewicht |
227.33 g/mol |
IUPAC-Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-3-sulfanylpropanoate |
InChI |
InChI=1S/C11H17NO2S/c1-4-14-11(13)10(7-15)12-8(2)5-6-9(12)3/h5-6,10,15H,4,7H2,1-3H3 |
InChI-Schlüssel |
ZWFDMVYAYBSTLS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CS)N1C(=CC=C1C)C |
Kanonische SMILES |
CCOC(=O)C(CS)N1C(=CC=C1C)C |
Synonyme |
1H-Pyrrole-3-acetic acid, 2,5-dihydro-alpha-(mercaptomethyl)-, ethyl e ster |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



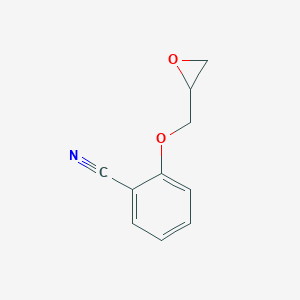
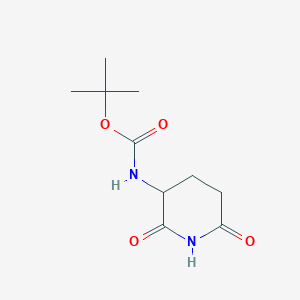
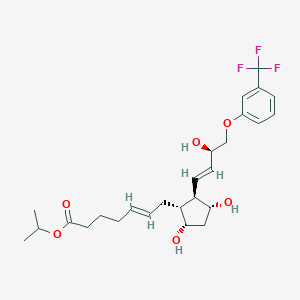
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
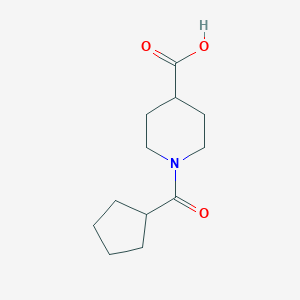
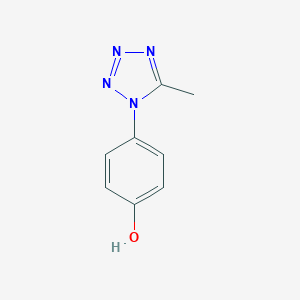
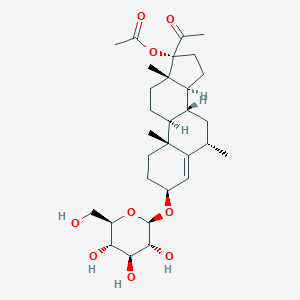
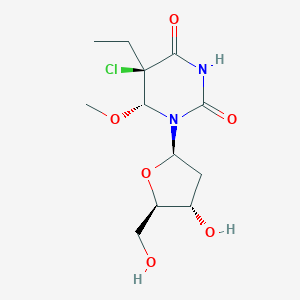
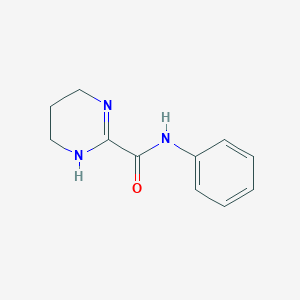
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

